
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide is a chemical compound with the molecular formula C27H30IP. It is a phosphonium salt where the phosphonium ion is bonded to a trans-4-vinylcyclohexylmethyl group and three phenyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with trans-4-vinylcyclohexylmethyl iodide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, especially in the investigation of phosphonium-based drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include nucleophilic substitution and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylmethylphosphonium iodide
- Methyltriphenylphosphonium iodide
- Benzyltriphenylphosphonium iodide
Uniqueness
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide is unique due to the presence of the trans-4-vinylcyclohexylmethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis and industrial applications where other phosphonium salts may not be as effective.
Propiedades
Número CAS |
1171067-76-7 |
|---|---|
Fórmula molecular |
C27H30IP |
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
(4-ethenylcyclohexyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H30P.HI/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h2-17,23-24H,1,18-22H2;1H/q+1;/p-1 |
Clave InChI |
VPGKNYFBQZUOTG-UHFFFAOYSA-M |
SMILES canónico |
C=CC1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



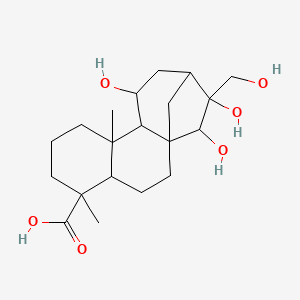
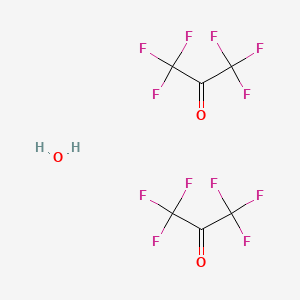
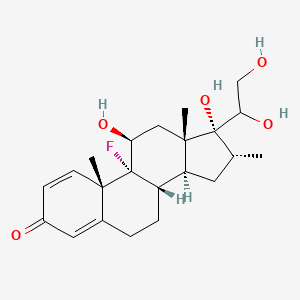
![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
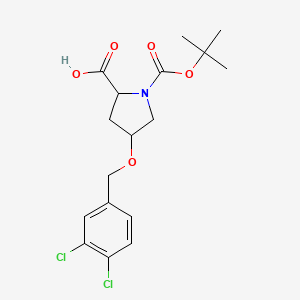
![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
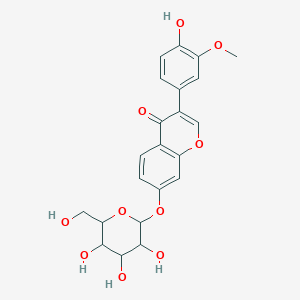
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
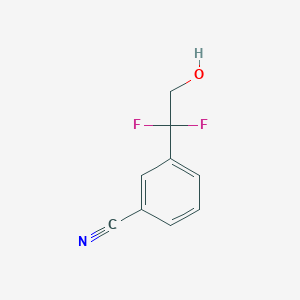
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
